molecular formula C12H18N4O2S B2551495 N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide CAS No. 2319803-58-0

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide

Cat. No.: B2551495
CAS No.: 2319803-58-0
M. Wt: 282.36
InChI Key: SRRBCVCDPMVAOT-UHFFFAOYSA-N
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Description

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide typically involves the reaction of 1,2,5-thiadiazole derivatives with piperidine and oxolane-3-carboxylic acid derivatives. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The process may involve multiple steps, including the formation of intermediate compounds, purification, and characterization using techniques such as NMR, IR, and mass spectrometry .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various applications .

Biological Activity

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide is a synthetic compound characterized by its unique structural features, including a thiadiazole ring and a piperidine moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and neuropharmacology.

Chemical Structure and Synthesis

The compound can be synthesized through a series of organic reactions that involve the formation of the thiadiazole ring followed by the introduction of the piperidine and oxolane groups. The synthesis typically requires controlled conditions to optimize yield and purity.

Key Steps in Synthesis:

  • Formation of the thiadiazole ring via cyclization reactions.
  • Introduction of the piperidine ring.
  • Coupling with the oxolane-3-carboxamide moiety.

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzyme Inhibition: Compounds with similar structures have been shown to inhibit specific enzymes involved in disease pathways, such as protein kinases.
  • Receptor Modulation: The compound may interact with receptors that regulate cellular processes like proliferation and apoptosis.

Biological Activities

Research has identified several biological activities associated with this compound:

  • Anticancer Activity:
    • Studies indicate that derivatives containing thiadiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated IC50 values in the micromolar range against breast cancer (MCF-7) and melanoma (SK-MEL) cell lines .
  • Neuropharmacological Effects:
    • The piperidine component may enhance the compound's ability to cross the blood-brain barrier, potentially leading to neuroprotective effects or modulation of neurotransmitter systems .
  • Antimicrobial Properties:
    • Thiadiazole derivatives are known for their antimicrobial activities, which may extend to this compound, suggesting potential applications in treating infections .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against MCF-7 and SK-MEL cell lines
NeuropharmacologicalPotential modulation of neurotransmitter systems
AntimicrobialPossible efficacy against bacterial strains

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of thiadiazole derivatives similar to this compound. The results showed that these compounds induced apoptosis in MCF-7 cells by increasing p53 expression and activating caspase pathways, highlighting their potential as therapeutic agents in cancer treatment .

Case Study 2: Neuropharmacological Effects

Another investigation explored the neuroprotective effects of related piperidine derivatives. These compounds were found to enhance synaptic plasticity in animal models, suggesting their utility in treating neurodegenerative diseases .

Properties

IUPAC Name

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2S/c17-12(9-3-6-18-8-9)14-10-1-4-16(5-2-10)11-7-13-19-15-11/h7,9-10H,1-6,8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRBCVCDPMVAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2CCOC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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